Ceftobiprole medocaril

Vue d'ensemble

Description

Mécanisme D'action

The mechanism of action of BAL5788 (sodium) involves its conversion to ceftobiprole, which then binds to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. The molecular targets include PBPs, which are essential for bacterial cell wall integrity .

Avantages Et Limitations Des Expériences En Laboratoire

The use of Unii-N99027V28J in laboratory experiments has both advantages and limitations. One of the major advantages is that it is relatively easy to synthesize and has a wide range of biochemical and physiological effects. It is also relatively stable and can be stored for long periods of time. The major limitation is that it is not always easy to control the amount of Unii-N99027V28J that is used in an experiment, and it can be difficult to determine the exact effects that it has on the body.

Orientations Futures

The future of Unii-N99027V28J research is very promising. One potential direction is to further study the biochemical and physiological effects of Unii-N99027V28J on the body. This could include studying the effects of Unii-N99027V28J on gene expression, cell signaling pathways, and the immune system. Additionally, further research could be done to study the effects of Unii-N99027V28J on drug metabolism and drug resistance. Another potential direction is to develop new methods for synthesizing Unii-N99027V28J, which could lead to more efficient and cost-effective production. Finally, further research could be done to develop new applications for Unii-N99027V28J, such as in the treatment of diseases or in the development of new drugs.

Applications De Recherche Scientifique

BAL5788 (sodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying prodrug activation and drug delivery systems. In biology and medicine, BAL5788 (sodium) is investigated for its efficacy against various bacterial infections, including those caused by antibiotic-resistant strains .

Analyse Biochimique

Biochemical Properties

Ceftobiprole medocaril sodium plays a crucial role in biochemical reactions by binding to penicillin-binding proteins (PBPs) in susceptible bacterial species . These PBPs are essential for the synthesis of bacterial cell walls. By inhibiting these proteins, this compound sodium disrupts cell wall synthesis, leading to bacterial cell death. The compound interacts with various PBPs, including PBP2a, which is associated with methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

This compound sodium exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis in bacteria, leading to cell lysis and death . This compound also impacts cell signaling pathways and gene expression by targeting PBPs, which are crucial for maintaining bacterial cell integrity. Additionally, this compound sodium affects cellular metabolism by disrupting the synthesis of essential cell wall components .

Molecular Mechanism

The molecular mechanism of this compound sodium involves binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, the compound inhibits their activity, preventing the cross-linking of peptidoglycan chains necessary for cell wall strength and rigidity. This inhibition leads to the weakening of the bacterial cell wall, resulting in cell lysis and death . This compound sodium also exhibits enzyme inhibition, particularly against PBP2a, which is responsible for methicillin resistance in Staphylococcus aureus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound sodium have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its antibacterial activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in efficacy. Long-term studies have shown that this compound sodium can have sustained effects on bacterial populations, with prolonged exposure leading to decreased bacterial viability .

Dosage Effects in Animal Models

The effects of this compound sodium vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bacterial load and improves clinical outcomes . At higher doses, toxic effects can be observed, including nephrotoxicity and hepatotoxicity . Threshold effects have been identified, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound sodium is involved in several metabolic pathways, primarily related to its degradation and elimination . The compound is metabolized in the liver, where it undergoes hydrolysis to form its active metabolite, ceftobiprole . This metabolite is then excreted primarily through the kidneys. Enzymes such as esterases play a role in the hydrolysis of this compound sodium, facilitating its conversion to the active form .

Transport and Distribution

Within cells and tissues, this compound sodium is transported and distributed through various mechanisms . The compound can diffuse across cell membranes and is also actively transported by specific transporters. Binding proteins in the blood, such as albumin, can influence the distribution and localization of this compound sodium, affecting its accumulation in target tissues .

Subcellular Localization

This compound sodium exhibits specific subcellular localization, primarily targeting bacterial cell walls . The compound’s activity is directed towards the cell membrane and cell wall synthesis machinery, where it exerts its bactericidal effects. Post-translational modifications and targeting signals may play a role in directing this compound sodium to these specific compartments, ensuring its effective action against bacterial pathogens .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : BAL5788 (sodium) est synthétisé par une série de réactions chimiques à partir de la céftobiprole. La synthèse implique la conversion de la céftobiprole en sa forme médocaril pour améliorer sa solubilité dans l'eau. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la transformation .

Méthodes de production industrielle : Dans les milieux industriels, la production de BAL5788 (sodium) implique une synthèse chimique à grande échelle dans des conditions contrôlées pour garantir un rendement et une pureté élevés. Le processus comprend plusieurs étapes de purification pour éliminer les impuretés et obtenir la qualité de produit souhaitée .

Analyse Des Réactions Chimiques

Types de réactions : BAL5788 (sodium) subit diverses réactions chimiques, notamment l'hydrolyse et l'oxydation. La réaction d'hydrolyse convertit le promédicament en sa forme active, la céftobiprole, en présence d'eau .

Réactifs et conditions courants : L'hydrolyse de BAL5788 (sodium) nécessite généralement des conditions aqueuses, tandis que les réactions d'oxydation peuvent impliquer l'utilisation d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium .

Principaux produits formés : Le principal produit formé par l'hydrolyse de BAL5788 (sodium) est la céftobiprole, qui présente une activité antibactérienne puissante .

Applications de la recherche scientifique

BAL5788 (sodium) a un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme composé modèle pour étudier l'activation des promédicaments et les systèmes de délivrance de médicaments. En biologie et en médecine, BAL5788 (sodium) est étudié pour son efficacité contre diverses infections bactériennes, y compris celles causées par des souches résistantes aux antibiotiques .

Mécanisme d'action

Le mécanisme d'action de BAL5788 (sodium) implique sa conversion en céftobiprole, qui se lie ensuite aux protéines de liaison à la pénicilline (PBP) dans les parois cellulaires bactériennes. Cette liaison inhibe la synthèse de la paroi cellulaire bactérienne, ce qui entraîne la lyse et la mort cellulaire. Les cibles moléculaires comprennent les PBP, qui sont essentielles à l'intégrité de la paroi cellulaire bactérienne .

Comparaison Avec Des Composés Similaires

Composés similaires : Les composés similaires à BAL5788 (sodium) comprennent d'autres céphalosporines telles que la céftobiprole, la céftaroline et la céfépime. Ces composés partagent un mécanisme d'action similaire mais diffèrent par leur spectre d'activité et leurs propriétés pharmacocinétiques .

Unicité : BAL5788 (sodium) est unique en raison de son activité à large spectre et de sa capacité à cibler les bactéries résistantes aux antibiotiques. Sa forme promédicament améliore sa solubilité dans l'eau, ce qui le rend plus adapté à l'administration intraveineuse que d'autres céphalosporines .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Unii-N99027V28J involves the reaction of 2,4-dichloro-5-fluoroacetophenone with 4-methylbenzene-1,2-diamine in the presence of a base.", "Starting Materials": [ "2,4-dichloro-5-fluoroacetophenone", "4-methylbenzene-1,2-diamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-fluoroacetophenone in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 4-methylbenzene-1,2-diamine to the solution and stir for several hours at room temperature.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |

| 252188-71-9 | |

Formule moléculaire |

C26H25N8NaO11S2 |

Poids moléculaire |

712.6 g/mol |

Nom IUPAC |

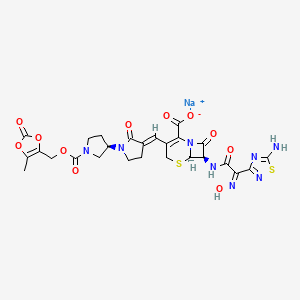

sodium;(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15+;/t13-,16-,22-;/m1./s1 |

Clé InChI |

MFAWUGGPPMTWPU-INRVRKGJSA-M |

SMILES isomérique |

CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+] |

SMILES |

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |

SMILES canonique |

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |

| 252188-71-9 | |

Pictogrammes |

Irritant; Health Hazard |

Synonymes |

BAL 5788 BAL-5788 BAL5788 ceftobiprole medocaril ceftobiprole medocaril (INN) ceftobiprole medocaril free acid ceftobiprole medocaril sodium |

Origine du produit |

United States |

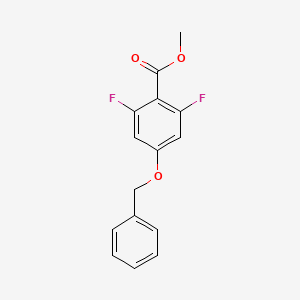

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)

![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B1496117.png)